molecular formula C6H3F5N2O B6278713 2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one CAS No. 2302096-53-1

2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one

Cat. No. B6278713
CAS RN: 2302096-53-1
M. Wt: 214.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,3-Pentafluoro-1-(1H-imidazol-2-yl)propan-1-one, also known as PFIP, is a fluorinated organic compound that has been used in a variety of scientific research applications. PFIP is a colorless, volatile liquid with a boiling point of 66°C and a molecular weight of 211.2 g/mol. It is soluble in water and organic solvents and is often used as a solvent for organic reactions. PFIP is also a useful building block for the synthesis of other compounds.

Scientific Research Applications

2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one has a variety of scientific research applications. It has been used as a solvent in organic synthesis, as a reagent for the synthesis of other compounds, and as a catalyst for the synthesis of polymers. 2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one has also been used in the synthesis of pharmaceuticals, such as antibiotics, and in the synthesis of fine chemicals. It has also been used in the synthesis of polymers for use in medical devices, such as pacemakers, and in the synthesis of materials for use in the electronics industry.

Mechanism of Action

2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one is a fluorinated organic compound that is soluble in both water and organic solvents. It is a colorless, volatile liquid with a boiling point of 66°C and a molecular weight of 211.2 g/mol. 2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one is believed to act as a catalyst in the reactions it is involved in, by increasing the rate of reaction by providing a favorable environment for the reactants. It is also believed to act as a solvent, allowing the reactants to dissolve in it and react more easily.
Biochemical and Physiological Effects
2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one has been used in a variety of scientific research applications and is believed to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins. In addition, it has been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of DNA and RNA.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one for laboratory experiments is its low toxicity. It is non-toxic and does not pose any health risks when used in laboratory experiments. Additionally, it is a colorless, volatile liquid with a boiling point of 66°C and a molecular weight of 211.2 g/mol, making it easy to handle and store. Furthermore, it is soluble in both water and organic solvents, making it a versatile solvent for organic reactions.
However, there are some limitations to using 2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one for laboratory experiments. It is a highly volatile compound, making it difficult to control the reaction conditions and reaction times. Additionally, it is a highly reactive compound, making it difficult to control the reaction yields. Finally, it is a relatively expensive compound, making it cost prohibitive for some laboratory experiments.

Future Directions

2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one has a variety of potential future applications in scientific research. It could be used as a catalyst in the synthesis of polymers for use in medical devices, such as pacemakers, and in the synthesis of materials for use in the electronics industry. It could also be used in the synthesis of pharmaceuticals, such as antibiotics, and in the synthesis of fine chemicals. Additionally, it could be used as a reagent for the synthesis of other compounds, and as a solvent for organic reactions. Finally, it could be used to study the biochemical and physiological effects of 2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one on enzymes involved in the metabolism of carbohydrates, proteins, and lipids, as well as in the synthesis of proteins and DNA and RNA.

Synthesis Methods

2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one can be synthesized using a variety of methods. The most commonly used method is the reaction of 1,1-difluoro-2,2-dichloroethane with 1-chloro-2-imidazol-1-ylpropane in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one and sodium chloride as byproducts. Other methods of synthesis include the reaction of 1,1-difluoro-2,2-dichloroethane with 1-chloro-2-imidazol-1-ylpropane in the presence of a base, such as potassium hydroxide, and the reaction of 1,1-difluoro-2,2-dichloroethane with 1-chloro-2-imidazol-1-ylpropane in the presence of a base, such as lithium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one involves the reaction of 2,2,3,3,3-pentafluoropropanol with 1H-imidazole-2-carbaldehyde in the presence of a dehydrating agent.", "Starting Materials": [ "2,2,3,3,3-pentafluoropropanol", "1H-imidazole-2-carbaldehyde", "Dehydrating agent (e.g. phosphorus pentoxide)" ], "Reaction": [ "Step 1: Mix 2,2,3,3,3-pentafluoropropanol and 1H-imidazole-2-carbaldehyde in a reaction flask.", "Step 2: Add a dehydrating agent (e.g. phosphorus pentoxide) to the reaction flask.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable solvent (e.g. diethyl ether).", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

2302096-53-1

Product Name

2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one

Molecular Formula

C6H3F5N2O

Molecular Weight

214.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.